molecular formula C10H20N2O2 B7986339 [Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7986339
M. Wt: 200.28 g/mol
InChI Key: LFAGBYOJOQMRQR-UHFFFAOYSA-N
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Description

[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an ethyl group, and an amino-acetic acid moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-methylpyrrolidine with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then hydrolyzed to yield the desired amino-acetic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ethyl groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of [Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
  • [Ethyl-(1-ethyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid
  • [Propyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

Uniqueness

[Ethyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the ethyl group and the pyrrolidine ring makes it particularly interesting for research in various scientific disciplines.

Properties

IUPAC Name

2-[ethyl-[(1-methylpyrrolidin-3-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)7-9-4-5-11(2)6-9/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAGBYOJOQMRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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